1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol
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Overview
Description
1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is a complex organic compound that features a benzimidazole core linked to a propanol chain, with two 4-methylphenoxy groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where 4-methylphenol reacts with a suitable benzimidazole derivative under basic conditions. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding amine.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenoxy)-4-phenoxybenzene: Similar in structure but lacks the benzimidazole core.
4-(4-methylphenoxy)cyanobenzene: Contains a cyanobenzene group instead of the benzimidazole core.
4-(4-phenoxyphenoxy)benzoic acid: Features a benzoic acid group instead of the propanol chain
Uniqueness
1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is unique due to its combination of a benzimidazole core with phenoxy and propanol groups. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C25H26N2O3 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-3-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H26N2O3/c1-18-7-11-21(12-8-18)29-16-20(28)15-27-24-6-4-3-5-23(24)26-25(27)17-30-22-13-9-19(2)10-14-22/h3-14,20,28H,15-17H2,1-2H3 |
InChI Key |
HAHWHNKTXTUHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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